molecular formula C20H16BrN3 B3845752 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine

3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine

Cat. No.: B3845752
M. Wt: 378.3 g/mol
InChI Key: WKUJFBHGHFCELO-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine” is a type of pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been used as a scaffold for the synthesis and development of many new promising drugs . They have been shown to possess a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Synthesis Analysis

The synthesis of similar pyrazoline derivatives often involves the reaction of a bromoacetophenone with a benzaldehyde in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which is used as a precursor to synthesize the targeted pyrazoline derivatives .


Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by a nitrogen-based hetero-aromatic ring structure. This structure is a remarkable scaffold for the synthesis and development of many new promising drugs . The structure of the synthesized compounds is usually confirmed chemically by their preparations with other pathways and their spectral data .


Chemical Reactions Analysis

Pyrazoline derivatives have been shown to exhibit a wide range of biological and pharmacological activities. These activities are often linked to the production of free radicals and reactive oxygen species (ROS) through their routine metabolic pathways. These compounds increase dramatically under cellular damage .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can vary. For example, one similar compound, 3-(4-BROMOPHENYL)PYRIDINE, is described as a pale yellow liquid .

Mechanism of Action

The mechanism of action of pyrazoline derivatives is often linked to their interaction with certain enzymes. For example, Acetylcholinesterase (AchE) is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It has been reported that the activity of AchE can be affected by pyrazoline derivatives, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Future Directions

Pyrazoline derivatives have shown promise in a variety of applications due to their wide range of biological and pharmacological activities. Future research could focus on further exploring these activities and developing new drugs based on these compounds. For example, one study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters . Another study suggested that similar compounds could be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants .

Properties

IUPAC Name

3-[2-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3/c21-17-8-10-18(11-9-17)24-20(15-5-2-1-3-6-15)13-19(23-24)16-7-4-12-22-14-16/h1-12,14,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJFBHGHFCELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CN=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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